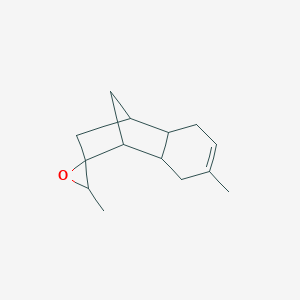

Spiro(1,4-methanonaphthalene-2(1H),2'-oxirane), 3,4,4a,5,8,8a-hexahydro-3',7-dimethyl-

Vue d'ensemble

Description

Spiro(1,4-methanonaphthalene-2(1H),2'-oxirane), 3,4,4a,5,8,8a-hexahydro-3',7-dimethyl- is a complex organic compound known for its unique structural features and diverse applications. This compound, often referred to by its IUPAC name, is characterized by a spirocyclic structure, which includes a fused ring system and an oxirane (epoxide) ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: . One common synthetic route involves the cyclization of a suitable precursor, such as a diene, under acidic or basic conditions to form the spirocyclic structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using specialized reactors and catalysts to ensure high yield and purity. The process may also include purification steps such as distillation or chromatography to obtain the final product in its pure form.

Analyse Des Réactions Chimiques

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and chromium-based oxidants.

Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a metal catalyst.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Applications De Recherche Scientifique

Fragrance Industry

One of the primary applications of Spiro(1,4-methanonaphthalene-2(1H),2'-oxirane) is as a fragrance agent . Its woody and spicy aroma makes it suitable for various cosmetic products, including perfumes and scented lotions. It is often used in formulations to enhance scent profiles due to its pleasant olfactory characteristics.

Case Study: Fragrance Formulation

In a study evaluating various fragrance components, Spiro(1,4-methanonaphthalene-2(1H),2'-oxirane) was incorporated into a floral fragrance blend. The resulting product was noted for its longevity and the depth it added to the overall scent profile.

Cosmetic Applications

The compound is also utilized in cosmetic formulations due to its stability and compatibility with other ingredients. It acts as a fixative , helping to prolong the scent of products.

Data Table: Cosmetic Applications

| Product Type | Application | Concentration (%) |

|---|---|---|

| Perfumes | Fragrance agent | 0.5 - 3 |

| Lotions | Fixative | 1 - 2 |

| Creams | Scent enhancer | 0.5 - 1 |

Analytical Chemistry

Spiro(1,4-methanonaphthalene-2(1H),2'-oxirane) is employed in analytical chemistry for its utility in reverse phase high-performance liquid chromatography (RP-HPLC) methods. This application is crucial for the separation and analysis of complex mixtures.

Methodology Overview

- Mobile Phase : Acetonitrile (MeCN) and water with phosphoric acid.

- Purpose : Suitable for isolating impurities and analyzing pharmacokinetics in drug formulations.

Environmental Impact Studies

Given its classification as an environmentally hazardous substance (GHS Aquatic Chronic 2), studies have been conducted to assess its ecological impact. Its toxicity to aquatic life has been documented, necessitating careful handling and disposal practices.

Data Table: Ecotoxicity Parameters

| Parameter | Value |

|---|---|

| LC50 (96h, aquatic fauna) | 2.35 mg/L |

| EC50 (48h, aquatic flora) | 2.18 mg/L |

| NOAEL | Not available |

Industrial Use

The compound is designated for industrial use only , primarily in manufacturing processes that require specific chemical properties for product formulation.

Mécanisme D'action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in biological studies, it may interact with specific enzymes or receptors, leading to modulation of biological pathways. The molecular targets and pathways involved would vary based on the context of its use.

Comparaison Avec Des Composés Similaires

Spiro[2.2]pentane

Spiro[2.3]hexane

Spiro[2.4]heptane

Uniqueness: This compound is unique due to its specific structural features, including the spirocyclic oxirane ring and the fused naphthalene core, which contribute to its distinct chemical properties and reactivity compared to other spiro compounds.

Activité Biologique

Spiro(1,4-methanonaphthalene-2(1H),2'-oxirane), 3,4,4a,5,8,8a-hexahydro-3',7-dimethyl-, commonly referred to as Spiro compound, is a complex organic molecule characterized by its unique spirocyclic structure. This compound has garnered attention due to its potential biological activities and applications in various fields such as pharmaceuticals and fragrance chemistry.

Molecular Characteristics

- Molecular Formula : C14H20O

- Molecular Weight : 204.31 g/mol

- Purity : Generally around 95% .

Structural Features

The compound features a naphthalene framework integrated with an oxirane (epoxide) moiety. The spirocyclic nature of the structure contributes to its distinctive chemical properties and potential biological activities.

Antimicrobial Properties

A study investigating the antimicrobial activity of various spiro compounds found that those with similar structural motifs to Spiro(1,4-methanonaphthalene-2(1H),2'-oxirane) displayed notable inhibition against bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism of action is hypothesized to involve disruption of bacterial cell wall synthesis .

Cytotoxic Effects

Another research effort focused on the cytotoxic effects of spirocyclic compounds on human cancer cell lines. Compounds similar in structure to Spiro(1,4-methanonaphthalene-2(1H),2'-oxirane) were tested for their ability to induce apoptosis in cancer cells. Results indicated a dose-dependent response with increased cell death at higher concentrations .

Synthesis Methods

The synthesis of Spiro(1,4-methanonaphthalene-2(1H),2'-oxirane) can be achieved through several methods:

- Diels-Alder Reactions : Utilizing diene and dienophile combinations that yield spirocyclic structures.

- Epoxidation Reactions : Converting olefins into epoxides using peracids or other oxidizing agents.

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| Spironolactone | Steroidal | Diuretic medication with anti-androgen effects |

| Spiropentadiene | Carbocyclic | Highly strained structure with unique reactivity |

| Spiro[5.5]undecane | Carbocyclic | Symmetrical structure known for its strain characteristics |

| Spirocyclic lactones | Heterocyclic | Exhibits diverse biological properties including antimicrobial activity |

Propriétés

IUPAC Name |

3,4'-dimethylspiro[oxirane-2,10'-tricyclo[6.2.1.02,7]undec-4-ene] | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O/c1-8-3-4-11-10-6-13(12(11)5-8)14(7-10)9(2)15-14/h3,9-13H,4-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKPRTBDRPNWOGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2(O1)CC3CC2C4C3CC=C(C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6052089 | |

| Record name | 3,4,4a,5,8,8a-Hexahydro-3',7'-dimethylspiro[1,4-methanonaphthalene-2(1H),2'-oxirane] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41816-03-9 | |

| Record name | 3,4,4a,5,8,8a-Hexahydro-3′,7-dimethylspiro[1,4-methanonaphthalene-2(1H),2′-oxirane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41816-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhubofix | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041816039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spiro[1,4-methanonaphthalene-2(1H),2'-oxirane], 3,4,4a,5,8,8a-hexahydro-3',7-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,4,4a,5,8,8a-Hexahydro-3',7'-dimethylspiro[1,4-methanonaphthalene-2(1H),2'-oxirane] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,4a,5,8,8a-hexahydro-3',7'-dimethylspiro[1,4-methanonaphthalene-2(1H),2'-oxirane] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.491 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.